5,7-Difluoro-1h-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-1h-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 1H-indole-2-carbaldehyde using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.
Industrial Production Methods
Industrial production of 5,7-Difluoro-1h-indole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-1h-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,7-Difluoro-1H-indole-2-carboxylic acid.
Reduction: 5,7-Difluoro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Difluoro-1h-indole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of fluorine atoms.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1h-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-indole-2-carbaldehyde
- 7-Fluoro-1H-indole-2-carbaldehyde
- 1H-indole-2-carbaldehyde
Uniqueness
5,7-Difluoro-1h-indole-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 5 and 7 positions, which enhances its chemical stability and biological activity compared to other similar compounds. This dual fluorination can lead to improved pharmacokinetic properties and increased potency in biological assays .
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
5,7-difluoro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-5-2-7(4-13)12-9(5)8(11)3-6/h1-4,12H |
InChI Key |
SNUIGNIPNQUELN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.